N'-[(E)-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide
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Overview
Description
N’~2~-[(E)-1-(2,5-Dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is derived from the condensation of 2,5-dimethoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide. Schiff bases are known for their versatility in forming stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(E)-1-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and naphtho[2,1-b]furan-2-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(E)-1-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy groups.
Scientific Research Applications
N’~2~-[(E)-1-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’~2~-[(E)-1-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The compound’s hydrazone moiety can also participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N’~2~-[(E)-1-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Another Schiff base hydrazone with a similar structure but different substituents.
N’~2~-[(E)-1-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: A structurally related compound with a biphenyl core instead of a naphthofuran core.
Uniqueness
N’~2~-[(E)-1-(2,5-dimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide is unique due to its naphthofuran core, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with metal ions and biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H18N2O4 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H18N2O4/c1-26-16-8-10-19(27-2)15(11-16)13-23-24-22(25)21-12-18-17-6-4-3-5-14(17)7-9-20(18)28-21/h3-13H,1-2H3,(H,24,25)/b23-13+ |
InChI Key |
RRVWFTKNGSKQOB-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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